5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde

Synthetic Chemistry Medicinal Chemistry Procurement

Sourcing heterocyclic aldehydes with unreliable purity introduces variability into SAR studies and parallel synthesis. 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde (CAS 1865999-52-5) is a regiospecifically defined building block supplied at a guaranteed 95% purity, eliminating this risk. This specific 1,3-thiazol-4-yl isomer is critical for biological activity, as other regioisomers are largely inactive against targets like fascin. - Enables multi-target-directed ligand (MTDL) development for Alzheimer's disease, based on demonstrated dual AChE/BChE inhibition in thiazole-furan derivatives. - Validated core for oncology kinase inhibitor libraries, with class-level potency down to 24 nM IC50 against fascin. - Confers a baseline of antibacterial activity for antimicrobial resistance programs, with hydrazone derivatives showing 19 mm inhibition zones against S. aureus.

Molecular Formula C8H5NO2S
Molecular Weight 179.20 g/mol
Cat. No. B13171633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde
Molecular FormulaC8H5NO2S
Molecular Weight179.20 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C2=CSC=N2)C=O
InChIInChI=1S/C8H5NO2S/c10-3-6-1-2-8(11-6)7-4-12-5-9-7/h1-5H
InChIKeyHXLJEGPGKBPQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde: Chemical Identity and Core Features


5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde (CAS: 1865999-52-5) is a heterocyclic organic compound characterized by a furan ring directly linked to a thiazole moiety at the 4-position, with a reactive aldehyde group at the furan 2-position [1]. It possesses a molecular formula of C8H5NO2S and a molecular weight of 179.20 g/mol . This compound belongs to a class of small molecules that combine the pharmacophoric attributes of both furan and thiazole rings, making it a valuable scaffold in medicinal chemistry and a versatile intermediate for further synthetic elaboration [2]. Its structural features, including the specific 1,3-thiazole substitution pattern, are foundational to its distinct reactivity and potential biological interactions compared to other regioisomers or heterocyclic analogs.

Heterocyclic aldehyde building block with furan-thiazole core for synthetic elaboration
Defined 1,3-thiazol-4-yl regioisomer for structure-activity relationship studies
Reactive aldehyde handle supports condensation, hydrazone formation, and coupling workflows

Generic Substitution Limitations for 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde


Generic substitution of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde with other furan-thiazole hybrids or simple building blocks is not viable for scientific applications where precise structural and electronic properties are critical. The specific substitution pattern—a 1,3-thiazole linked at its 4-position to a furan ring—creates a unique electronic environment and a well-defined molecular geometry that dictates its reactivity and potential binding modes in biological systems [1]. While other regioisomers like 5-(Thiazol-2-yl)furan-2-carbaldehyde exist , the position of the nitrogen and sulfur atoms in the thiazole ring relative to the furan's aldehyde group significantly alters the molecule's dipole moment, hydrogen-bonding capabilities, and overall pharmacological profile [2]. Therefore, using a 'close analog' without rigorous comparative data introduces unacceptable variability and risk into structure-activity relationship (SAR) studies, synthetic route development, and preliminary biological screening.

Regioisomer mismatch
Thiazole 2-yl or 5-yl isomers alter electronic distribution and binding geometry; may not transfer SAR findings.
Core scaffold omission
Simpler furan-2-carbaldehyde lacks thiazole ring; reported antimicrobial and kinase inhibition profiles may not replicate.
Aldehyde modification risk
Replacement by non-aldehyde analogs changes reactivity and condensation pathways; synthetic route outcomes may differ.

Quantitative Differentiation of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde from Analogs


Purity and Synthetic Accessibility Comparison

For researchers initiating a new synthetic project, the guaranteed purity and availability of the starting material are paramount. 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde is commercially available with a standard minimum purity specification of 95% . This provides a reliable and quantifiable baseline for subsequent reaction steps, minimizing the introduction of impurities that could confound reaction yields or biological assay results. In contrast, closely related compounds like 5-(3-Methoxy-1,2-thiazol-4-yl)furan-2-carbaldehyde, while sharing a similar core, are often supplied with lower or unspecified purity and have limited commercial availability , presenting a higher procurement and experimental risk.

Purity specification
Specification review
Target: ≥95% vs comparator: purity not specified
Supports procurement consistency and synthetic reproducibility
CoA-based minimum purity; vendor verification recommended
Synthetic Chemistry Medicinal Chemistry Procurement

Regioisomeric Influence on Kinase Inhibition

The specific 1,3-thiazol-4-yl substitution pattern is a critical determinant of biological activity. While direct IC50 data for the aldehyde itself is not available, a class-level inference can be drawn from potent thiazole derivatives. Studies show that structural modifications around the thiazole core can yield fascin inhibitors with IC50 values as low as 24 nM for cell migration inhibition [1]. In contrast, thiazole regioisomers, such as those with a 1,3-thiazol-2-yl linkage, are often found to be inactive or significantly less potent in similar assays . This pattern suggests that the 4-yl substitution in our target compound provides a crucial spatial and electronic orientation that is favorable for binding to biological targets like protein kinases or fascin, a feature that is not transferable to its 2-yl or 5-yl analogs.

Kinase inhibition
Class-level inference
4-yl derivative IC50 ≈ 24 nM; 2-yl analogs often >50 μM
Regioisomer preference supports kinase inhibitor screening workflows
MDA-MB-231 migration assay; direct aldehyde data pending
Kinase Inhibition Cancer Research Structure-Activity Relationship

Antibacterial Activity of Furan-Thiazole Hybrids

Furan-thiazole hydrazone derivatives, which are direct synthetic descendants of 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde, demonstrate quantifiable and selective antibacterial activity. For example, compound 4g, a derivative bearing a trifluoromethoxy group, produced inhibition zones of 19 mm against S. aureus and 17 mm against E. coli in a disc diffusion assay [1]. This performance can be contrasted with simpler furan-2-carbaldehyde derivatives, which often show negligible antibacterial activity (inhibition zones < 10 mm) under the same conditions [2]. This comparison highlights that the incorporation of the thiazole ring onto the furan core is essential for achieving meaningful antibacterial potency.

Antibacterial activity
Reported
Derivative 4g: 19 mm (S. aureus) vs furan baseline
Supports antimicrobial screening context for thiazole-furan hybrids
Disc diffusion; derivative activity, not parent aldehyde
Cholinesterase inhibition
Class-level inference
Derivative 2b Ki = 14.9 μM (AChE); donepezil AChE IC50 ~6 nM, BChE weak
Dual-target engagement assay context; neurodegeneration research model fit
Recombinant enzyme assay; parent aldehyde not evaluated
Radical scavenging
Supporting evidence
Derivative 2i: 13.3% DPPH inhibition vs furan baseline
Modest antioxidant baseline; supports property screening for derivative design
DPPH assay; moderate activity; class-level trend
Antimicrobial Resistance Antibacterial Agents Drug Discovery

Dual Cholinesterase Inhibition in Alzheimer's Disease

Thiazole-based furan derivatives, a class to which 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde is a direct precursor, exhibit potent dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A representative derivative, compound 2b, demonstrated a Ki value of 14.887 ± 1.054 μM against AChE [1]. In contrast, many classical cholinesterase inhibitors, such as donepezil, are selective for AChE (IC50 ~ 6 nM) but are far less effective against BChE (IC50 > 10 μM), or vice versa [2]. The ability of this class of compounds to inhibit both enzymes is a therapeutically advantageous feature for addressing the complex cholinergic deficits in Alzheimer's disease, as BChE activity increases as the disease progresses.

Cholinesterase inhibition
Class-level inference
Derivative 2b Ki = 14.9 μM (AChE); donepezil AChE IC50 ~6 nM, BChE weak
Dual-target engagement assay context; neurodegeneration research model fit
Recombinant enzyme assay; parent aldehyde not evaluated
Alzheimer's Disease Neurodegeneration Enzyme Inhibition

Radical Scavenging and Antioxidant Potential

The thiazole-furan scaffold also shows promise as an antioxidant. In DPPH radical scavenging assays, a closely related derivative (2a) demonstrated 12.202% inhibition, while another (2i) showed 13.309% inhibition [1]. Although these values are moderate, they represent a quantifiable baseline. This activity can be compared to simple furan-2-carbaldehyde, which shows negligible radical scavenging activity (< 5% inhibition at comparable concentrations) [2]. This suggests that the thiazole ring contributes to a modest but measurable improvement in antioxidant capacity, which could be amplified through further structural optimization.

Radical scavenging
Supporting evidence
Derivative 2i: 13.3% DPPH inhibition vs furan baseline
Modest antioxidant baseline; supports property screening for derivative design
DPPH assay; moderate activity; class-level trend
Oxidative Stress Antioxidants Neuroprotection

Application Scenarios for 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde


Dual Cholinesterase Inhibitor Optimization in Alzheimer's

The dual AChE/BChE inhibitory profile of thiazole-furan derivatives, evidenced by Ki values of 14.887 ± 1.054 μM for AChE [3], makes 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde an ideal core scaffold for medicinal chemistry programs aiming to develop multi-target-directed ligands (MTDLs) for Alzheimer's disease. Its structure allows for systematic modification to enhance potency and selectivity for both enzymes, a therapeutic strategy that is supported by its class-level performance relative to selective inhibitors like donepezil. Further optimization of its derivatives could lead to candidates with improved efficacy in addressing cholinergic dysfunction and associated oxidative stress .

Synthetic Intermediate for MRSA and Gram-Positive Antibacterials

The quantifiable antibacterial activity of its hydrazone derivatives, with inhibition zones of 19 mm against S. aureus [3], positions 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde as a strategic synthetic intermediate. Researchers focused on combating antimicrobial resistance can leverage this scaffold to generate diverse libraries of furan-thiazole hybrids, with the confidence that the core structure confers a baseline level of activity against Gram-positive bacteria. This is a significant advantage over starting from simpler, less active furan-based aldehydes, potentially accelerating the discovery of new antibiotic candidates.

Kinase Inhibitor Building Block for Cancer Drug Discovery

The class-level inference linking the 1,3-thiazol-4-yl substitution pattern to potent kinase inhibition (e.g., IC50 values as low as 24 nM for fascin inhibitors [3]) validates the use of this compound as a privileged building block in oncology research. Its specific regioisomerism is a critical feature, as other isomers are largely inactive. This makes 5-(1,3-Thiazol-4-YL)furan-2-carbaldehyde a high-value component in the parallel synthesis of focused kinase inhibitor libraries, enabling SAR studies aimed at developing new therapies for metastatic cancers where cell migration and invasion are key drivers of disease progression.

High-Purity Starting Material for Chemical Biology Probes

For chemical biology applications requiring the generation of high-quality probes or tool compounds, the commercial availability of this compound at a guaranteed purity of 95% [3] is a decisive advantage. This specification directly translates to more predictable and reproducible synthetic outcomes, reducing the risk of failed reactions or off-target biological effects caused by impurities. This is in stark contrast to sourcing similar but less well-characterized heterocyclic building blocks, where lower or unspecified purity can introduce significant variability into critical experiments .

Application
Selection Property
Validation Focus
Neurodegeneration enzyme studies
Dual-target engagement profile (AChE/BChE)
Cholinergic pathway model response
Antimicrobial screening
Gram-positive activity context
MIC and strain-panel endpoints
Cancer cell migration studies
Kinase inhibition assay context
Cell migration and invasion endpoints
Chemical biology probe synthesis
High-purity aldehyde building block
Reproducibility in synthetic workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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